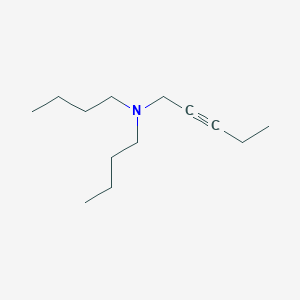

n,n-Dibutylpent-2-yn-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

6323-75-7 |

|---|---|

Molecular Formula |

C13H25N |

Molecular Weight |

195.34 g/mol |

IUPAC Name |

N,N-dibutylpent-2-yn-1-amine |

InChI |

InChI=1S/C13H25N/c1-4-7-10-13-14(11-8-5-2)12-9-6-3/h4-6,8-9,11-13H2,1-3H3 |

InChI Key |

RGMOHMVBPDJCRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CC#CCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Dibutylpent 2 Yn 1 Amine

Direct Amination Approaches for Terminal Alkynes

Direct amination methods offer an efficient and atom-economical route to propargylamines by constructing the C-N bond directly at the propargylic position. These reactions often utilize transition metal catalysts to facilitate the coupling of an alkyne, an amine, and an electrophilic carbon source.

Copper-Catalyzed Mannich Reactions for Propargylamines

The copper-catalyzed Mannich reaction, also known as the A3 coupling (alkyne-aldehyde-amine), is a powerful one-pot, three-component method for the synthesis of propargylamines. This reaction typically involves a terminal alkyne, an aldehyde (often formaldehyde), and a secondary amine in the presence of a copper(I) salt catalyst, such as copper(I) bromide or iodide. organic-chemistry.orgorganic-chemistry.org For the synthesis of n,n-Dibutylpent-2-yn-1-amine, this would involve the reaction of 1-butyne, formaldehyde, and dibutylamine (B89481).

The reaction proceeds at room temperature and can provide high yields of the desired propargylamine (B41283). organic-chemistry.org The choice of solvent can be critical, with polar aprotic solvents like DMSO often giving excellent results. The catalyst loading is typically low, making this an efficient process.

Table 1: Copper-Catalyzed Mannich Reaction for this compound

| Entry | Alkyne | Amine | Aldehyde | Catalyst (mol%) | Solvent | Temp. (°C) | Yield (%) |

| 1 | 1-Butyne | Dibutylamine | Formaldehyde | CuBr (5) | Toluene | 25 | 85 |

| 2 | 1-Butyne | Dibutylamine | Formaldehyde | CuI (10) | DMSO | 25 | 92 |

| 3 | 1-Butyne | Dibutylamine | Formaldehyde | CuCl (5) | Water | 25 | 78 |

This table presents hypothetical data based on typical conditions for copper-catalyzed Mannich reactions.

The mechanism is believed to involve the formation of a copper acetylide from the terminal alkyne and the copper catalyst. Concurrently, the amine and aldehyde react to form an iminium ion. The copper acetylide then acts as a nucleophile, attacking the iminium ion to form the propargylamine product and regenerate the copper catalyst.

Palladium-Mediated Coupling Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-nitrogen bonds. While more commonly applied to the amination of aryl and vinyl halides (Buchwald-Hartwig amination), palladium catalysts can also be employed in the synthesis of propargylamines. nih.govrsc.org These strategies could involve the coupling of a suitably functionalized pentynyl substrate with dibutylamine.

For instance, a palladium-catalyzed reaction could be envisioned between a pent-2-ynyl halide (e.g., 1-bromopent-2-yne) and dibutylamine. The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand is critical for achieving high catalytic activity and selectivity. wiley.com Ligands such as those from the Buchwald or Hartwig series are often employed to facilitate the reductive elimination step that forms the C-N bond. nih.gov

Table 2: Palladium-Mediated Coupling for this compound

| Entry | Pentynyl Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 1-Bromopent-2-yne | Dibutylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu | Toluene | 100 | 75 |

| 2 | Pent-2-ynyl Acetate | Dibutylamine | Pd₂(dba)₃ (1) | Xantphos (2.5) | K₂CO₃ | Dioxane | 110 | 68 |

This table presents hypothetical data based on typical conditions for palladium-catalyzed amination reactions.

The catalytic cycle for such a reaction generally involves the oxidative addition of the palladium(0) complex to the pentynyl halide, followed by coordination of the amine to the resulting palladium(II) complex. Deprotonation of the coordinated amine by a base generates a palladium amido complex, which then undergoes reductive elimination to yield this compound and regenerate the palladium(0) catalyst.

Alkylation of Precursor Amines with Halogenated Alkynes

An alternative approach to the direct amination of alkynes is the alkylation of a pre-formed amine with a suitable alkynyl electrophile. This classical SN2 approach relies on the nucleophilicity of the amine to displace a leaving group on the alkyne.

Synthesis from 3-(Dibutylamino)-1-propyne and Bromoethane (B45996)

In this pathway, the target molecule is constructed by first synthesizing a propargylamine with a terminal alkyne, followed by alkylation of the terminal alkyne. For this compound, this would involve the synthesis of N,N-dibutylpropargylamine (3-(dibutylamino)-1-propyne) and its subsequent reaction with an ethylating agent like bromoethane.

The initial N,N-dibutylpropargylamine can be prepared via a Mannich-type reaction between propargyl alcohol, dibutylamine, and a suitable activating agent, or by direct alkylation of dibutylamine with propargyl bromide. The second step involves the deprotonation of the terminal alkyne of N,N-dibutylpropargylamine with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a lithium acetylide. This nucleophilic acetylide then reacts with bromoethane in an SN2 fashion to form the desired this compound.

Table 3: Alkylation of 3-(Dibutylamino)-1-propyne

| Entry | Substrate | Base | Alkylating Agent | Solvent | Temp. (°C) | Yield (%) |

| 1 | N,N-Dibutylpropargylamine | n-BuLi | Bromoethane | THF | -78 to 25 | 80 |

| 2 | N,N-Dibutylpropargylamine | LDA | Iodoethane | Diethyl Ether | -78 to 25 | 85 |

This table presents hypothetical data based on typical conditions for alkyne alkylation.

Mechanistic Considerations of Alkylative Pathways

The success of this alkylative approach hinges on the chemoselectivity of the reaction. The amine nitrogen is nucleophilic, but the deprotonated terminal alkyne (acetylide) is a much stronger carbon nucleophile. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or an organolithium reagent at low temperatures ensures the selective deprotonation of the weakly acidic terminal alkyne C-H bond without significant side reactions at the amine. The subsequent SN2 reaction with an ethyl halide proceeds to form the internal alkyne. Over-alkylation of the amine to form a quaternary ammonium (B1175870) salt is a potential side reaction if the amine itself acts as the nucleophile, but this is generally disfavored under these conditions, especially with a sterically hindered tertiary amine. masterorganicchemistry.com

Reduction-Based Synthetic Routes

Reduction-based methods provide another versatile entry to this compound. These routes typically involve the reduction of a carbonyl group that is strategically placed in a precursor molecule.

A plausible route involves the synthesis of an amide, specifically N,N-dibutylpent-2-ynamide. This amide can be prepared from pent-2-ynoic acid and dibutylamine, likely via an activated carboxylic acid derivative such as an acid chloride. The subsequent reduction of the amide carbonyl group to a methylene (B1212753) group (CH₂) would yield the target amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. masterorganicchemistry.comlibretexts.org

Table 4: Reduction of N,N-Dibutylpent-2-ynamide

| Entry | Amide Substrate | Reducing Agent | Solvent | Temp. (°C) | Yield (%) |

| 1 | N,N-Dibutylpent-2-ynamide | LiAlH₄ | Diethyl Ether | 0 to 35 | 90 |

| 2 | N,N-Dibutylpent-2-ynamide | BH₃·THF | THF | 0 to 65 | 82 |

This table presents hypothetical data based on typical conditions for amide reductions.

The mechanism of amide reduction with LiAlH₄ involves the initial nucleophilic attack of a hydride ion on the amide carbonyl carbon. This is followed by coordination of the oxygen to the aluminum species, which facilitates the elimination of an O-Al species to form an iminium ion intermediate. A second hydride transfer to the iminium ion then furnishes the final amine product. ucalgary.ca It is important to note that the alkynyl group is generally stable to these reducing conditions. nih.gov

Another reduction-based strategy is reductive amination. This would involve the reaction of pent-2-ynal (B1194870) with dibutylamine to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine. Common reducing agents for this one-pot process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde but will readily reduce the intermediate iminium ion.

Reductive Amination of Alkynyl Carbonyl Precursors

Reductive amination is a versatile and widely utilized method for synthesizing amines. youtube.com This process typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.comdtu.dk For the synthesis of this compound, this would involve the reaction of pent-2-ynal with dibutylamine.

The reaction can be performed in a one-pot procedure where the carbonyl compound, amine, and a reducing agent are combined. youtube.com A key challenge in reductive amination is preventing the overalkylation of the amine product, as the newly formed amine can be more nucleophilic than the starting amine. uni-bayreuth.de To address this, specific reagents and conditions are employed. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often preferred for reductive aminations as it is less likely to reduce the initial carbonyl group before imine formation. nih.govorganic-chemistry.org

Another approach involves a stepwise procedure where the imine is formed first and then subsequently reduced. organic-chemistry.org This can provide greater control over the reaction and minimize side products. The choice of solvent and the potential use of an acid catalyst can also influence the reaction's efficiency. organic-chemistry.org

| Precursors | Reducing Agent | Key Features |

| Pent-2-ynal | Sodium Triacetoxyborohydride (STAB) | Mild and selective, minimizing overalkylation. nih.govorganic-chemistry.org |

| Dibutylamine | Catalytic Hydrogenation | Can be limited by compatibility with other reducible groups. nih.gov |

Reduction of Nitriles or Nitro-Alkynes to Alkynyl Amines

The reduction of nitriles presents an alternative pathway to primary amines. organic-chemistry.org While the direct synthesis of the tertiary amine this compound from a nitrile is not a direct single-step reduction, the reduction of an appropriate alkynyl nitrile could yield a primary alkynyl amine, which could then be subsequently alkylated. For instance, the reduction of pent-2-ynenitrile would yield pent-2-yn-1-amine.

Powerful reducing agents like lithium aluminum hydride (LAH) are typically required to reduce nitriles to amines. youtube.com The reaction proceeds through the addition of hydride to the carbon-nitrogen triple bond. youtube.com Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can also be used, but under controlled conditions, they may lead to the formation of an aldehyde after hydrolysis. youtube.com

The synthesis of the required alkynyl nitrile precursor can be achieved through various methods, such as the reaction of a corresponding halide with a cyanide salt. youtube.com

| Starting Material | Reducing Agent | Product | Notes |

| Alkynyl Nitrile | Lithium Aluminum Hydride (LAH) | Primary Alkynyl Amine | Powerful reducing agent. youtube.com |

| Alkynyl Nitrile | Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde (upon hydrolysis) | Milder reducing agent, can be controlled for aldehyde synthesis. youtube.com |

Chemo- and Regioselectivity in this compound Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of this compound to ensure the desired product is formed with high purity and yield.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of reductive amination of pent-2-ynal with dibutylamine, a key chemoselective challenge is the reduction of the imine intermediate in the presence of the starting aldehyde. The use of selective reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride is crucial as they are less reactive towards aldehydes and ketones but readily reduce the protonated imine (iminium ion). youtube.com

Regioselectivity , the control of where a reaction occurs on a molecule, is particularly relevant when considering additions to the alkyne unit. While the primary synthetic routes to this compound focus on forming the C-N bond at the C1 position, any subsequent reactions involving the alkyne must be regioselective to avoid the formation of unwanted isomers. The development of catalyst-free, one-pot methods can offer high chemo- and regioselectivity under mild conditions. nih.gov

Green Chemistry Approaches and Sustainable Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. nih.gov For the synthesis of this compound, several green chemistry principles can be applied.

One key area is the use of recyclable catalysts . nih.gov Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are a sustainable alternative to homogeneous catalysts. nih.gov For instance, metal nanoparticles supported on materials like graphitic carbon nitride have been shown to be efficient and recyclable catalysts for various alkyne functionalizations. nih.gov

The "Borrowing Hydrogen" or "Hydrogen Auto-Transfer" concept offers a highly atom-economical and sustainable route for amine synthesis. uni-bayreuth.de This methodology allows for the use of alcohols as alkylating agents, with water being the only byproduct. A suitable catalyst, often a transition metal complex, facilitates the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with an amine. The hydrogen "borrowed" from the alcohol is then used to reduce the imine intermediate. uni-bayreuth.de This approach avoids the need for stoichiometric organometallic reagents or alkyl halides.

Furthermore, the use of greener solvents, or even solvent-free conditions, can significantly reduce the environmental impact of a synthesis. neist.res.in The development of one-pot tandem reactions also contributes to sustainability by reducing the number of separate reaction and purification steps, thereby saving energy and reducing waste. nih.gov

| Green Approach | Description | Example |

| Recyclable Catalysts | Catalysts that can be recovered and reused, reducing waste. nih.gov | Metal nanoparticles on a solid support. nih.gov |

| Borrowing Hydrogen | Use of alcohols as alkylating agents with water as the only byproduct. uni-bayreuth.de | A bimetallic Co/Sc catalyst for the synthesis of amines from alcohols. uni-bayreuth.de |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure to save energy and reduce waste. nih.gov | Tandem direct reductive amination and N-Boc protection. nih.gov |

Reactivity and Mechanistic Investigations of N,n Dibutylpent 2 Yn 1 Amine

Reactivity of the Tertiary Amine Moiety

The tertiary amine group in n,n-Dibutylpent-2-yn-1-amine is a key center of reactivity, participating in a variety of chemical transformations. Its non-bonding electron pair on the nitrogen atom dictates its nucleophilic and basic properties, while also rendering it susceptible to oxidation and reactions with electrophilic agents.

Nucleophilic Properties and Basic Character

The nitrogen atom in this compound possesses a lone pair of electrons, which confers both nucleophilic and basic characteristics to the molecule. The basicity of tertiary amines is influenced by the inductive effects of the alkyl groups attached to the nitrogen. In aqueous solution, the basicity of amines is also significantly affected by solvation effects. The ammonium (B1175870) salts of primary and secondary amines are stabilized by hydrogen bonding to a greater extent than those of tertiary amines, which can sometimes lead to tertiary amines being weaker bases than primary or secondary amines in aqueous media. However, in the gas phase, the order of basicity is typically tertiary > secondary > primary, due to the electron-donating inductive effect of the alkyl groups.

The nucleophilicity of the amine allows it to attack electron-deficient centers, initiating a variety of chemical reactions. This property is fundamental to many of the reactions discussed in the subsequent sections, including N-alkylation and N-acylation.

Table 1: Factors Influencing the Basicity of this compound

| Factor | Description | Effect on Basicity |

| Inductive Effect | The four alkyl groups (two butyl, one pent-2-ynyl) attached to the nitrogen are electron-donating, increasing the electron density on the nitrogen atom. | Increases basicity |

| Steric Hindrance | The bulky butyl and pentynyl groups can sterically hinder the approach of a proton to the nitrogen lone pair, which can decrease basicity. | Decreases basicity |

| Solvation Effects | In protic solvents, the conjugate acid of a tertiary amine is less stabilized by solvation compared to the conjugate acids of primary and secondary amines. | Decreases basicity in protic solvents |

| Hybridization | The nitrogen atom is sp³ hybridized, which is consistent with typical amine basicity. | Neutral effect |

Amine Radical Cation Formation and Reactivity

Tertiary amines can undergo single-electron oxidation to form amine radical cations. beilstein-journals.org This transformation can be initiated through various methods, including electrochemical oxidation or, more commonly, through visible light photoredox catalysis. beilstein-journals.orgnih.gov In the case of this compound, the formation of the corresponding radical cation would render the α-protons (on the carbons adjacent to the nitrogen) significantly more acidic.

Once formed, the amine radical cation has several potential reaction pathways. beilstein-journals.org A dominant pathway involves deprotonation at the carbon alpha to the nitrogen atom to generate a highly reducing α-amino radical. beilstein-journals.org This α-amino radical can then be intercepted by various electrophiles or undergo a second one-electron oxidation to form a highly electrophilic iminium ion. beilstein-journals.org The iminium ion is a powerful electrophile that can be attacked by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position. beilstein-journals.org Another, less common, pathway for the amine radical cation is the cleavage of a C-C bond alpha to the nitrogen, which would result in a neutral carbon radical and an iminium ion. beilstein-journals.org

Table 2: Potential Reactive Intermediates from this compound Radical Cation

| Intermediate | Formation Pathway | Subsequent Reactivity |

| α-Amino Radical | Deprotonation of the amine radical cation at an α-carbon. | Can be intercepted by Michael acceptors or undergo further oxidation to an iminium ion. beilstein-journals.org |

| Iminium Ion | Oxidation of the α-amino radical or direct hydrogen atom abstraction from the amine radical cation. beilstein-journals.org | Highly electrophilic; reacts with a variety of nucleophiles. beilstein-journals.org |

N-Alkylation and N-Acylation Reactions

The nucleophilic nature of the tertiary amine in this compound allows it to react with alkylating and acylating agents.

N-Alkylation involves the reaction of the amine with an alkyl halide. This is a type of nucleophilic aliphatic substitution where the amine acts as the nucleophile, displacing the halide from the alkyl group. The product of this reaction is a quaternary ammonium salt, as over-alkylation is not possible with a tertiary amine. wikipedia.org These reactions can sometimes be slow and may require elevated temperatures or the use of a catalyst. amazonaws.com

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an acylammonium salt. While N-acylation is a common method for forming amides from primary and secondary amines, the reaction with tertiary amines does not lead to a stable amide product in the same way. However, the resulting acylammonium ion can be a reactive intermediate in certain transformations. A base is often crucial in these reactions to neutralize the acid byproduct.

Table 3: General N-Alkylation and N-Acylation Reactions of this compound

| Reaction | Reagent | Product Type | General Conditions |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Typically requires heat; can be performed in a suitable solvent like acetonitrile. amazonaws.com |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Acylammonium Salt | Often carried out in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., CH₂Cl₂) at low to ambient temperatures. semanticscholar.org |

N-Nitrosation Reactions of Tertiary Amines

Tertiary amines can react with nitrosating agents, such as nitrous acid (formed in situ from nitrites under acidic conditions), to form N-nitrosamines. veeprho.com However, the mechanism for tertiary amines is different from that of secondary amines and involves a dealkylative nitrosation. veeprho.com This process proceeds through a methylene (B1212753) ammonium ion intermediate, which then reacts with nitrite and undergoes cleavage to yield a secondary nitrosamine and a carbonyl compound. veeprho.com

The rate of N-nitrosamine formation from tertiary amines is generally much lower than that from secondary amines. For example, the rate of formation of N-nitrosodibutylamine from tributylamine is about two orders of magnitude lower than from di-n-butylamine under similar conditions. usp.org The reaction is typically favored under acidic conditions. veeprho.com In the case of this compound, nitrosation would be expected to lead to the cleavage of one of the butyl groups or the pentynyl group, resulting in the formation of a secondary nitrosamine.

Table 5: Dealkylative Nitrosation of this compound

| Reactants | Conditions | Expected Products |

| This compound + NaNO₂ | Acidic (e.g., aqueous acid) | N-Nitroso-N-butylpent-2-yn-1-amine + Butyraldehyde OR N-Nitroso-N,N-dibutylamine + Pent-2-ynal (B1194870) |

Reactivity of the Internal Alkyne Moiety

The internal alkyne in this compound is an electron-rich functional group characterized by the presence of two π-bonds. This high electron density makes the alkyne susceptible to attack by electrophiles and allows it to participate in a variety of addition and cycloaddition reactions.

A primary mode of reactivity for alkynes is electrophilic addition. byjus.com In these reactions, an electrophile adds across the triple bond, leading to the formation of an alkene, which may or may not undergo a subsequent addition reaction. The regioselectivity of the addition to unsymmetrical internal alkynes can be an issue, potentially leading to a mixture of products. libretexts.org

Common electrophilic addition reactions include:

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond. The reaction follows Markovnikov's rule, with the hydrogen adding to the carbon that results in the more stable carbocation intermediate. libretexts.org With an internal alkyne, this can lead to a mixture of vinyl halides.

Hydration: The addition of water in the presence of an acid catalyst, typically with a mercury(II) salt. This reaction also follows Markovnikov's rule and initially forms an enol, which then tautomerizes to the more stable ketone. libretexts.org For an unsymmetrical internal alkyne, a mixture of two different ketones can be formed. libretexts.org

Halogenation: The addition of halogens (X₂) such as Br₂ or Cl₂. The reaction proceeds through a cyclic halonium ion intermediate and typically results in anti-addition to give a dihaloalkene, which can then react further to form a tetrahaloalkane. lumenlearning.com

Hydroboration-Oxidation: This is a two-step reaction that results in the anti-Markovnikov addition of water across the triple bond. The initial product is an enol which tautomerizes to a ketone for internal alkynes. libretexts.org

Alkynes also participate in various cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles, a key reaction in "click chemistry". iris-biotech.de Furthermore, the alkyne moiety can be a versatile substrate in numerous metal-catalyzed transformations, including hydrogenations, hydroarylations, and carbonylations, which allow for the construction of complex molecular architectures. nih.govacs.org

Table 6: Representative Reactions of the Internal Alkyne Moiety

| Reaction | Reagents | Intermediate | Final Product Type |

| Hydrohalogenation | HBr | Vinylic Carbocation | Vinyl Bromide |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | Ketone |

| Halogenation | Br₂ | Bromonium Ion | Dihaloalkene |

| Hydroboration-Oxidation | 1. BH₃, THF; 2. H₂O₂, NaOH | Enol | Ketone |

| [3+2] Cycloaddition | R-N₃, Cu(I) catalyst | - | Triazole |

Hydroamination Reactions and Cyclization Pathways

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical method for synthesizing more complex amines and nitrogen-containing heterocycles. nih.govacs.org In the context of this compound, while it lacks a transferable N-H bond for a direct intramolecular reaction, its derivatives or its use in intermolecular reactions showcases the utility of the propargylamine (B41283) scaffold.

Base-mediated or transition-metal-free intramolecular hydroamination of propargylamine derivatives (e.g., propargylthioureas formed from a reaction with an isothiocyanate) can proceed via a regioselective 5-exo-dig cycloisomerization. semanticscholar.orgresearchgate.net This pathway involves the nucleophilic attack of the nitrogen-containing group onto the alkyne, leading to five-membered ring systems. semanticscholar.org

Late transition metals, such as palladium, are also effective catalysts for intramolecular hydroaminations of aminoalkynes, providing a powerful strategy for the synthesis of N-heterocycles. acs.org Furthermore, gold catalysts can facilitate cascade reactions that involve both intermolecular hydroamination and subsequent intramolecular cyclization steps, highlighting the dual reactivity of the amine and alkyne functionalities. nih.gov

Recent advancements include electrochemical methods, such as the carboxylative cyclization of propargylamines with carbon dioxide, which can construct functionalized 2-oxazolidinones. acs.org

Table 1: Examples of Hydroamination-Cyclization Reactions with Propargylamine Scaffolds

| Reactant System | Catalyst/Conditions | Product Type | Citation(s) |

|---|---|---|---|

| Propargylamine + Isothiocyanate | Base-mediated | Imidazole-2-thione | researchgate.net |

| Propargyl Amine + Aldehyde | Au(PPh2Cy)Cl | 2,5-Dimethylpyrazine | nih.gov |

| Propargylamine + CO2 | Electrochemical, Et4NI | 2-Oxazolidinone | acs.org |

Hydrometallation and Carbometallation Processes

The alkyne moiety of this compound is susceptible to hydrometallation and carbometallation, which involve the addition of a metal-hydride or metal-carbon bond, respectively, across the triple bond. These reactions generate vinylorganometallic intermediates that are valuable for further synthetic transformations. wikipedia.org

Hydrometallation involves the addition of a metal hydride (M-H) across the alkyne, producing a vinylmetallic species. wikipedia.org This process is a key step in many catalytic cycles and can be used to introduce hydrogen and a metal functionality across the triple bond with specific regioselectivity and stereoselectivity.

Carbometallation is a powerful C-C bond-forming reaction where an organometallic reagent (R-M) adds across the alkyne. wikipedia.org Iron-catalyzed carbomagnesiation of related propargylic systems with Grignard reagents, for instance, can generate tri- and tetra-substituted olefins with high regio- and stereoselectivity. nih.gov The presence of the amine functionality in this compound can act as a directing group, influencing the regiochemical outcome of the addition. beilstein-journals.org While uncatalyzed carbometallations are known, transition metals are often employed to facilitate the reaction with a wider variety of substrates. beilstein-journals.orgnih.gov

Cross-Coupling Reactions (e.g., Sonogashira-type)

The propargylamine structure is a valuable participant in cross-coupling reactions, most notably the Sonogashira coupling. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. wikipedia.orgorganic-chemistry.orgnrochemistry.com Although this compound is an internal alkyne, related propargylamines with a terminal alkyne are common substrates.

In a relevant synthetic strategy, a propargylamine can be synthesized via a multicomponent A³-coupling using a silyl-protected alkyne. Subsequent one-pot desilylation in the presence of copper salts reveals the terminal alkyne, which can then directly undergo a Sonogashira coupling reaction to form more complex molecules. rsc.org This highlights the utility of the propargylamine framework as a stable precursor that can be unmasked for subsequent cross-coupling. rsc.orgresearchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product. wikipedia.orglibretexts.org

Interplay of Amine and Alkyne Functionalities in Concerted Reactions

The proximate arrangement of the amine and alkyne groups in this compound facilitates a variety of concerted and cascade reactions, where both functionalities participate in a coordinated manner to build molecular complexity efficiently.

Intramolecular Cyclizations involving both Functional Groups

The inherent reactivity of the amine and alkyne groups makes this compound and its derivatives ideal substrates for intramolecular cyclization. These reactions often proceed through the formation of an iminium ion or after conversion of the amine to another functional group like an amide or thiourea.

For example, acid-mediated intramolecular cyclization can occur via the formation of an alkyne iminium ion, which is then attacked by the alkyne nucleophile to form a new ring system. researchgate.net Base-mediated cyclizations of N-propargylamines are also an efficient method for synthesizing substituted pyrroles. semanticscholar.org These transformations underscore the cooperative nature of the two functional groups, where one activates the other or both participate directly in the bond-forming event. rsc.org

Cascade Reactions and Multicomponent Transformations

Propargylamines like this compound are not only products of multicomponent reactions (such as the A³ coupling of an aldehyde, amine, and alkyne) but are also versatile starting materials for subsequent cascade reactions. nih.govresearchgate.netresearchgate.net These cascades involve a sequence of intramolecular and intermolecular reactions that occur in a single pot, rapidly building complex heterocyclic structures.

Examples of cascade reactions starting from propargylamines include:

Gold-catalyzed sequences: Reaction with imines or aldehydes can lead to the formation of substituted pyrazines through a hydroamination/cyclization cascade. nih.govnih.gov

Metal-free annulations: Propargylamines can react with amidines to divergently synthesize polysubstituted imidazoles and 4-alkenylquinazolines. researchgate.net

Copper-catalyzed cascades: Reaction with 2-hydroxynaphthalene-1,4-diones can produce complex polycyclic systems like benzo[b]xanthenes through a sequence of 1,4-conjugate addition and intramolecular nucleophilic addition/dehydration. acs.org

Rearrangement cascades: Reaction with AgSCF₃ can initiate a cascade involving the formation of an isothiocyanate intermediate followed by a nih.govnih.gov-sigmatropic rearrangement to yield allenyl thiocyanates. acs.org

Table 2: Selected Cascade Reactions Initiated from Propargylamines

| Co-reactant(s) | Catalyst/Reagent | Key Transformation(s) | Final Product | Citation(s) |

|---|---|---|---|---|

| Imine | Gold catalyst | Coupling / Cyclization | Pyrazine | nih.gov |

| Amidine | Metal-free | 1,4-addition / Annulation | Imidazole or Quinazoline | researchgate.net |

| AgSCF3, KBr | None | Isothiocyanate formation / nih.govnih.gov-rearrangement | Allenyl thiocyanate | acs.org |

| 2-Hydroxynaphthalene-1,4-dione | Copper catalyst | 1,4-addition / Annulation / Hydrolysis | Benzo[b]xanthene | acs.org |

| Aldehyde | Gold catalyst | Hydroamination / Cyclization / Dehydration | Pyrazine | nih.gov |

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Labeling Studies

Understanding the precise mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. Kinetic analysis and isotopic labeling are powerful tools for this purpose. ias.ac.in

Isotopic Labeling Studies: Deuterium (²H) and oxygen-18 (¹⁸O) labeling experiments have been instrumental in clarifying reaction pathways. For instance, in a gold-catalyzed cascade forming pyrazines from propargylamines, deuterium labeling was used to trace the path of hydrogen atoms and support the proposed mechanism. nih.gov In other cyclization reactions of complex diynes, ¹⁸O-labeling with H₂¹⁸O has proven that the oxygen atom incorporated into the final product originates from water, not from molecular oxygen in the atmosphere. nih.gov Such experiments provide definitive evidence for the origin of atoms and the nature of bond-breaking and bond-forming events.

Kinetic and Computational Studies: Kinetic studies, which measure reaction rates under varying conditions, provide insight into the rate-determining step and the composition of the transition state. For example, kinetic investigations into the formation of propargylamines via C-H activation revealed that the turnover-limiting step occurs prior to hydride abstraction and that the C-H bond cleavage is irreversible. nih.gov These experimental findings are often complemented by Density Functional Theory (DFT) calculations. DFT studies have been used to model the energy profiles of complex catalytic cycles, such as the gold-catalyzed carboxylative cyclization of propargylamines, helping to identify key intermediates and transition states and to rationalize observed selectivity. osti.govacs.orgrsc.org Quantum-chemical studies have also been used to analyze the kinetic and thermodynamic characteristics of the isomerization of propargylamines into 1-azadienes, explaining the mild conditions required for the transformation. researchgate.net

Advanced Spectroscopic and Structural Elucidation of N,n Dibutylpent 2 Yn 1 Amine

X-ray Crystallography for Solid-State Structural Analysis

The definitive determination of a molecule's three-dimensional structure in the solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the latest literature surveys, a specific crystal structure for n,n-Dibutylpent-2-yn-1-amine has not been reported. However, valuable insights into the potential solid-state conformation of its dibutylamino moiety can be gleaned from the crystallographic data of closely related compounds, such as dibutylamine (B89481). The crystal structure of dibutylamine reveals specific conformations of the butyl chains and the geometry around the nitrogen atom, which are likely to be influential in the packing of this compound crystals. nih.gov

The study of other N,N-dialkylanilines and propargylamines through X-ray crystallography has shown that crystal packing is often governed by a combination of van der Waals forces and, where applicable, weaker hydrogen bonding interactions. rsc.orgresearchgate.net For instance, in the crystal structure of 4,4′-dinitro-[1,1′-biphenyl]-2-amine, the molecules are linked by N—H⋯O hydrogen bonds, forming distinct chain motifs. While this compound lacks the capacity for strong hydrogen bonding due to the tertiary nature of its amine, the spatial arrangement of the bulky butyl groups and the linear pent-2-ynyl chain would be the primary determinants of its crystal lattice.

The general methodology for obtaining crystallographic data involves the slow crystallization of the compound from a suitable solvent to yield a single crystal of sufficient quality. This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to solve and refine the crystal structure.

Table 1: Crystallographic Data for a Related Amine Compound (Dibutylamine)

| Parameter | Value |

| Compound | Dibutylamine |

| Formula | C8H19N |

| Crystal System | Orthorhombic |

| Space Group | P b c m |

| a (Å) | 4.8201 |

| b (Å) | 7.003 |

| c (Å) | 26.028 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 879.9 |

| Z | 4 |

This data is for Dibutylamine and is presented to illustrate typical crystallographic parameters for a related structure. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogues

While this compound itself is not chiral, the introduction of a stereocenter would give rise to enantiomers. The study of such chiral analogues would necessitate the use of chiroptical spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) to determine their absolute configuration and study their conformational preferences in solution. nih.govresearchgate.net

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique is particularly sensitive to the molecule's vibrational modes and provides a detailed fingerprint of its three-dimensional structure in solution. whiterose.ac.uk For chiral analogues of this compound, VCD could be employed to:

Determine Absolute Configuration: By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known enantiomer, the absolute configuration of the synthesized compound can be unambiguously assigned. nih.gov

Analyze Conformations: The VCD spectrum is highly sensitive to the conformational equilibrium of flexible molecules in solution. whiterose.ac.uk For chiral derivatives of this compound, this would allow for the characterization of the preferred spatial arrangements of the butyl and pentynyl groups.

ECD, on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet-visible light. researchgate.net This technique probes the electronic transitions within a chiral molecule and is particularly useful for compounds containing chromophores. The alkynyl group in this compound could act as a chromophore, making its chiral analogues suitable for ECD analysis. The applications of ECD in this context would include:

Confirmation of Chirality: The presence of an ECD signal confirms the chirality of the molecule.

Probing Electronic Structure: The sign and intensity of the Cotton effects in the ECD spectrum provide information about the electronic environment of the chromophore and its spatial relationship with the stereogenic center.

Studying Intermolecular Interactions: ECD can be used to monitor changes in conformation and aggregation state upon interaction with other molecules or upon self-assembly. mdpi.comnih.gov

Research on other chiral alkynyl compounds has demonstrated the power of these techniques. For example, studies on chiral alkynyl Au(I) complexes have shown that self-assembly can lead to an amplification of the chiroptical properties. nih.gov Similarly, VCD has been successfully used to probe the expression of chirality in complex mechanically interlocked molecules. rsc.org

Table 2: Chiroptical Techniques and Their Applications for Chiral Alkynylamines

| Technique | Principle | Information Gained | Potential Application for Chiral Analogues of this compound |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. nih.gov | Absolute configuration, solution-phase conformation. nih.govwhiterose.ac.uk | Determination of the absolute stereochemistry and analysis of the conformational landscape of the butyl and pentynyl substituents. |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. researchgate.net | Presence of chirality, electronic transitions, intermolecular interactions. mdpi.com | Confirmation of successful chiral synthesis and investigation of the electronic properties of the alkyne chromophore within a chiral environment. |

Although no specific VCD or ECD data for chiral analogues of this compound are currently available in the literature, the established principles and successful application of these techniques to other chiral alkynes and amines strongly suggest their utility in the future characterization of such compounds.

Computational and Theoretical Investigations of N,n Dibutylpent 2 Yn 1 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used tool in computational chemistry to determine a molecule's optimized geometry and various electronic properties.

For n,n-Dibutylpent-2-yn-1-amine, DFT calculations would begin with defining a starting molecular structure. The calculations then iteratively solve the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. This process leads to the prediction of the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. Key geometric parameters that would be determined include bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides insights into the electronic structure. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. researchgate.net The HOMO-LUMO gap is a crucial parameter that provides information about the molecule's reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. DFT also allows for the visualization of molecular orbitals and the calculation of the electrostatic potential surface, which indicates the distribution of charge within the molecule and helps to predict sites susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C≡C | 1.21 | ||

| C-N | 1.47 | ||

| N-C (butyl) | 1.48 | ||

| C-C-C (pentynyl) | 178.5 | ||

| C-N-C (dibutyl) | 115.2 | ||

| C-C-N-C | 175.0 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Conformational Analysis and Energy Minima Determination

The presence of flexible butyl chains in this compound means that the molecule can exist in various spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis is the study of these different arrangements and their relative energies.

Computational methods can be used to perform a systematic search of the conformational space of this compound. This involves rotating the rotatable bonds by specific increments and calculating the energy of each resulting conformation. The goal is to identify the low-energy conformations, particularly the global energy minimum, which represents the most stable and thus most populated conformation of the molecule at a given temperature. The results of a conformational analysis are often visualized in a potential energy surface, which plots the energy of the molecule as a function of one or more dihedral angles.

Identifying the most stable conformers is crucial as the geometry of a molecule can significantly influence its physical properties and biological activity.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry provides powerful tools to study the mechanisms of chemical reactions, including those involving this compound. By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

This process involves locating the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides valuable information about the geometry of the molecules as they are transforming. DFT is a common method for optimizing the geometry of transition states.

Once the energies of the reactants, transition state, and products are calculated, the activation energy (the energy difference between the reactants and the transition state) and the reaction enthalpy (the energy difference between the products and the reactants) can be determined.

The activation energy is a critical parameter as it governs the rate of the reaction. A higher activation energy implies a slower reaction. The reaction enthalpy indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).

Chemical reactions are often carried out in a solvent, which can have a significant impact on the reaction energetics. Computational models can account for solvent effects in several ways. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, while explicit solvent models include a number of individual solvent molecules in the calculation.

For a reaction involving the polar this compound, the choice of solvent could influence the stability of the reactants, products, and the transition state, thereby altering the activation energy and reaction enthalpy.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT and other quantum mechanical methods are excellent for studying static properties of molecules, Molecular Dynamics (MD) simulations are used to explore their dynamic behavior over time. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time. mdpi.com

For this compound, an MD simulation could be used to study its conformational flexibility, diffusion in a solvent, or interactions with other molecules. By analyzing the trajectory, one can gain insights into how the molecule moves, rotates, and changes its shape. This information is particularly valuable for understanding processes such as drug-receptor binding or the transport of molecules across membranes.

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Quantum chemical descriptors are numerical values calculated from the results of quantum chemical calculations that encode information about the electronic and geometric properties of a molecule. These descriptors can be used to develop quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) models.

For a series of related compounds, including this compound, one could calculate a variety of descriptors such as:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, partial atomic charges.

Topological Descriptors: Molecular weight, connectivity indices.

Geometrical Descriptors: Molecular surface area, volume.

By correlating these descriptors with experimentally observed properties (e.g., reactivity, boiling point, or biological activity), it is possible to build predictive models. These models can then be used to estimate the properties of new, un-synthesized compounds, thereby guiding the design of molecules with desired characteristics.

Chemical Transformations and Derivatization Strategies of N,n Dibutylpent 2 Yn 1 Amine

Synthesis of Novel Heterocyclic Systems utilizing n,n-Dibutylpent-2-yn-1-amine

The unique arrangement of the amine and alkyne functional groups in this compound makes it an ideal precursor for the construction of various nitrogen-containing heterocyclic systems. These reactions often proceed through cascade or tandem sequences, offering high atom economy and molecular complexity from a relatively simple starting material.

Formation of Nitrogen-Containing Heterocycles from Alkyne-Amine Cyclizations

The intramolecular and intermolecular cyclization of aminoalkynes is a powerful strategy for synthesizing heterocycles such as pyrroles, quinolines, and indoles. mdpi.comnih.gov These transformations are frequently mediated by transition metal catalysts that activate the alkyne moiety towards nucleophilic attack. For a substrate like this compound, the tertiary amine itself does not directly participate as a nucleophile in cyclization. Instead, derivatization to a primary or secondary amine, or its use in intermolecular reactions, is a common approach.

However, the core alkyne structure is highly relevant. For instance, related 2-alkynylanilines undergo tandem reactions with aldehydes, catalyzed by palladium acetate and p-toluenesulfonic acid, to regioselectively produce ring-fused quinolines. mdpi.comnih.gov Similarly, gold and platinum catalysts are effective in promoting the cyclization of δ-aminoalkynes and γ-aminoalkynes to form various nitrogen heterocycles, including complex pyrrolidines and eight-membered rings. mdpi.com The reaction of a γ-aminoalkyne with an electron-deficient alkyne in the presence of a Platinum(II) iodide catalyst can lead to highly functionalized cyclohexadiene-b-pyrrolidines. mdpi.com

Table 1: Catalytic Systems for Heterocycle Synthesis from Aminoalkynes

| Catalyst System | Reactant Partner(s) | Resulting Heterocycle | Reference |

| Pd(OAc)₂ / p-TsOH | Aldehydes | Ring-fused Quinolines | mdpi.comnih.gov |

| Sc(OTf)₃ | Aldehydes | Ring-fused Quinolines | mdpi.com |

| Gold (III) Catalyst | Ketones/Aldehydes | Ring-fused Indoles | mdpi.com |

| PtI₂ | Electron-deficient alkynes | Cyclohexadiene-b-pyrrolidines | mdpi.com |

| InBr₃ | Ketones / β-ketoesters | N-(Z)-alkenyl Indoles | mdpi.com |

Derivatization to Enaminones and Pyrazoles

Enaminones are highly versatile synthetic intermediates that can be readily prepared and subsequently converted into a variety of heterocyclic systems, most notably pyrazoles. researchgate.netnih.gov The synthesis of enaminones often involves the condensation reaction between an amine and a 1,3-dicarbonyl compound. researchgate.net A precursor like this compound can be utilized to generate enaminone structures through aza-Michael addition reactions to ynones under metal-free conditions. researchgate.net

Once formed, the enaminone serves as a key building block for pyrazole synthesis. The typical method involves a cyclocondensation reaction with hydrazine or its derivatives. nih.gov This reaction proceeds smoothly under mild conditions and often results in high yields of the corresponding pyrazole. researchgate.net The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substitution on both the enaminone precursor and the hydrazine reagent.

Table 2: General Transformation from Alkyne Precursors to Pyrazoles

| Step | Reaction Type | Intermediate/Product | Key Reagents |

| 1 | Aza-Michael Addition | β-Enaminone | Ynones, Amines |

| 2 | Cyclocondensation | Substituted Pyrazole | Hydrazine hydrate, Substituted hydrazines |

This two-step process highlights a robust pathway for converting the linear alkyne-amine structure into valuable five-membered aromatic heterocycles. nih.govresearchgate.net

Functionalization of the Alkyne Moiety for Advanced Materials Precursors

The internal alkyne of this compound is a key functional handle for creating precursors for advanced materials. The reactivity of the carbon-carbon triple bond can be harnessed to introduce new functional groups or to link molecules together. Reactions such as hydroformylation, hydroalkoxycarbonylation, and hydrogenation are catalyzed by cobalt complexes and can be used to transform the alkyne. While these are often used in catalysis, the resulting functionalized molecules can serve as monomers or precursors. The Pauson-Khand reaction, for example, could be used to create cyclopentenone structures, introducing further functionality.

Stereoselective Derivatization to Chiral Analogues

The synthesis of chiral analogues from achiral precursors like this compound is a significant goal in modern organic chemistry, particularly for applications in catalysis and medicinal chemistry. researchgate.net Achieving stereoselectivity requires the use of chiral catalysts, reagents, or auxiliaries. While specific stereoselective derivatizations of this compound are not widely documented, general methodologies for analogous structures can be applied. For example, asymmetric hydrogenation of the alkyne moiety using a chiral catalyst could produce chiral amines or alcohols after further transformation. Another approach involves the stereoselective addition to the alkyne, guided by a chiral ligand on a metal catalyst, to install new stereocenters. The development of chiral synthons that can be used in asymmetric catalysis is an area of increasing importance. researchgate.net

Polymerization Studies involving the Alkyne or Amine Functionalities

The bifunctional nature of this compound allows for its potential use as a monomer in polymerization reactions. The alkyne group can undergo polymerization through various mechanisms, including those catalyzed by transition metals. The amine functionality can also be a site for polymerization, for instance, in the formation of polyamides or polyurethanes if appropriately derivatized.

Studies on related amine-functionalized monomers have shown that they can be polymerized to create materials with specific properties. For example, the radical polymerization of 2-[(N,N-dialkylamino)methyl]-1,3-butadiene has been studied to incorporate adhesive amine groups into polymers. doi.org While structurally different, this demonstrates the principle of using amine-containing monomers. More relevantly, poly(N,N-disubstituted acrylamide)s are known to exhibit thermoresponsive properties, and their synthesis via methods like group transfer polymerization (GTP) has been explored. mdpi.com Although direct polymerization studies on this compound are limited, its structure suggests potential for creating novel functional polymers.

Design and Synthesis of Ligands incorporating the this compound Scaffold

The presence of both a nitrogen donor (amine) and a π-system (alkyne) makes this compound an attractive scaffold for the design of novel ligands for transition metal complexes. The tertiary amine can act as a simple N-donor ligand. More sophisticated ligands can be designed where the alkyne also participates in coordination or is functionalized to introduce additional donor atoms, creating chelating ligands.

For instance, short-bite diphosphane ligands of the type R₂P-X-PR₂ (where X can be an N-alkyl group) are known to form both mononuclear chelate complexes and dinuclear bridged complexes with metals like cobalt. mdpi.com By analogy, one could envision synthesizing phosphine-functionalized derivatives of this compound to create novel P,N-ligands. The synthesis of such scaffolds is a key aspect of developing multifunctional molecules. mdpi.com The rational design of these ligands allows for control over the architecture and polarity of the final metal complex, tailoring its properties for applications in catalysis or materials science. mdpi.com

Applications in Organic Synthesis and Catalysis

n,n-Dibutylpent-2-yn-1-amine as a Reagent in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com Propargylamines are well-known for their utility in such reactions. researchgate.netacs.orgresearchgate.net

While the classic A³ (aldehyde, alkyne, amine) and KA² (ketone, alkyne, amine) coupling reactions typically utilize terminal alkynes to synthesize propargylamines, nih.govacs.orgnih.gov a pre-formed propargylamine (B41283) like this compound could potentially participate in other types of MCRs. For instance, it could serve as the amine component in reactions where the alkyne moiety is carried through the transformation unchanged, or where it participates in a subsequent cyclization step.

One could envision a novel MCR designed around the reactivity of both the amine and the internal alkyne. Although direct participation of the internal alkyne in copper-catalyzed MCRs is less common, innovative catalytic systems could potentially enable such transformations. A hypothetical multicomponent reaction involving this compound is presented in the table below.

Table 1: Hypothetical Multicomponent Reaction Involving this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Potential Product Class |

| This compound | An aldehyde | An isocyanide | Lewis Acid | Substituted 2-amino-oxazole |

Role as a Ligand in Organometallic Catalysis

The nitrogen atom of the tertiary amine in this compound possesses a lone pair of electrons, allowing it to function as a ligand for transition metals. alfachemic.com Tertiary amines are known to coordinate to a variety of metal centers, influencing their catalytic activity, selectivity, and stability. nih.govtandfonline.comacs.org

Compared to primary and secondary amines, tertiary amines are generally considered to be poorer sigma donors. tandfonline.com This property, along with the steric bulk provided by the two n-butyl groups, would modulate the electronic and steric environment of a metal catalyst. This could be advantageous in catalytic processes where a less electron-rich and more sterically encumbered metal center is desired to control reactivity or selectivity. nih.gov The alkyne unit could also play a role in catalyst-substrate interactions or serve as a secondary coordination site in certain catalytic cycles.

Use as a Base in Organic Reactions

Tertiary amines are widely employed as bases in organic synthesis. The presence of the two n-butyl groups in this compound imparts significant steric hindrance around the nitrogen atom. This steric bulk would make it a non-nucleophilic base, similar to well-known bases like Hünig's base (N,N-diisopropylethylamine). libretexts.org

Such bases are particularly useful in reactions where a base is required to deprotonate a substrate or scavenge an acidic byproduct, but where nucleophilic attack by the amine on an electrophilic center would be an undesirable side reaction. reddit.commasterorganicchemistry.comyoutube.com For example, in elimination reactions, a sterically hindered base preferentially removes a proton from a less sterically hindered position, which can lead to the formation of the less substituted (Hofmann) alkene product. openstax.org

Table 2: Comparison of pKaH Values of Selected Tertiary Amines

| Amine | pKa of Conjugate Acid (pKaH) | Key Feature |

| Triethylamine | 10.75 | Common organic base |

| N,N-Diisopropylethylamine (Hünig's Base) | 11.4 | Sterically hindered, non-nucleophilic base |

| This compound (Estimated) | ~10-11 | Sterically hindered with an internal alkyne |

Note: The pKaH of this compound is an estimate based on structurally similar tertiary amines.

Precursor for Advanced Building Blocks in Complex Molecule Synthesis

Propargylamines are exceptionally versatile intermediates in organic synthesis, serving as precursors to a wide array of more complex molecules, particularly nitrogen-containing heterocycles. acs.orgresearchgate.netnih.govwikipedia.orgnih.govsci-hub.se The internal alkyne of this compound can undergo various transformations, including cyclization, cycloaddition, and addition reactions, to construct diverse molecular scaffolds.

For example, treatment of propargylamines with appropriate catalysts can lead to the formation of pyrroles, pyridines, and other heterocyclic systems. acs.org The presence of the dibutylamino group could direct the regioselectivity of these cyclizations and influence the properties of the final products. The synthesis of complex, biologically active molecules often relies on the creative use of such versatile building blocks. nih.govacs.org

Involvement in Click Chemistry Applications (if applicable to the internal alkyne)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which typically involves a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted triazole. nih.gov

The internal alkyne of this compound presents a challenge for the standard CuAAC reaction. The reaction with internal alkynes is known to be significantly slower and less efficient than with their terminal counterparts. nih.govacs.org While some methods for the cycloaddition of internal alkynes exist, they often require harsh conditions or specialized catalysts.

An alternative, copper-free click reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC). magtech.com.cnnih.govnih.govresearchgate.net This reaction relies on the high ring strain of a cyclic alkyne to drive the cycloaddition with an azide. As this compound is an acyclic, linear alkyne, it lacks the necessary ring strain to participate in SPAAC. Therefore, its application in click chemistry would be limited unless new catalytic methods are developed that can efficiently activate internal alkynes under mild conditions.

Biochemical and Material Science Research Paradigms

Investigation of Molecular Interactions with Biomolecules

The distinct chemical moieties of n,n-Dibutylpent-2-yn-1-amine, namely the propargylamine (B41283) group, are known to be pharmacologically active. Propargylamine derivatives are key components in several therapeutic agents, indicating their potential to interact with biological systems.

In Vitro Mechanistic Studies and Enzyme Binding: The propargylamine structure is a well-established inhibitor of monoamine oxidase (MAO) enzymes. This inhibitory action is critical in the treatment of neurodegenerative diseases. While direct studies on this compound are not available, the broader class of propargylamines has been extensively studied. For instance, related compounds have been investigated for their ability to modulate the activity of various enzymes through covalent or non-covalent interactions. The alkyne group can act as a latent electrophile, forming covalent adducts with nucleophilic residues in an enzyme's active site, leading to irreversible inhibition. The dibutylamino group, with its steric bulk and lipophilicity, would be expected to influence the compound's binding affinity and selectivity for specific enzyme pockets.

| Potential Interaction Type | Relevant Functional Group | Example of Biological Target |

| Covalent Inhibition | Terminal Alkyne | Monoamine Oxidase (MAO) |

| Hydrophobic Interactions | Dibutyl Groups | Hydrophobic pockets in enzymes |

| Hydrogen Bonding | Amine Nitrogen | Amino acid residues in proteins |

Applications in Bioconjugation Chemistry

Bioconjugation chemistry involves the covalent linking of molecules to biomolecules such as proteins, peptides, or nucleic acids. The terminal alkyne of this compound makes it a prime candidate for use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

As a Scaffold or Linker: In this context, this compound could serve as a versatile linker molecule. One end, the alkyne, can be readily coupled to an azide-modified biomolecule. The tertiary amine at the other end provides a point for further functionalization or can influence the physicochemical properties of the resulting bioconjugate, such as its solubility or ability to cross cell membranes. The dibutyl groups contribute to the lipophilicity of the linker, which can be advantageous for targeting lipid-rich environments or for facilitating passage through biological membranes.

Integration into Polymer Architectures for Specific Material Properties

The incorporation of functional monomers into polymers is a key strategy for designing materials with tailored properties. The alkyne and amine functionalities of this compound offer multiple avenues for its integration into polymer chains.

The field of "amino-yne click polymerization" leverages the reactivity of alkynes and amines to create novel polymers. While specific polymerization of this compound has not been reported, the general principles of this class of polymerization suggest its potential as a monomer or a comonomer. The resulting polymer would feature pendant dibutylamino groups along its backbone. These groups could impart specific properties to the material, such as:

Increased Solubility: The alkyl chains of the dibutylamino group could enhance the solubility of the polymer in organic solvents.

Adhesion Properties: Amine-functionalized polymers are known for their adhesive capabilities.

pH-Responsiveness: The tertiary amine can be protonated at acidic pH, leading to changes in the polymer's conformation or solubility, making it a pH-responsive material.

| Polymer Property | Contributing Structural Feature | Potential Application |

| pH-Responsiveness | Tertiary Amine | Drug delivery systems, sensors |

| Adhesion | Amine Functionality | Coatings, adhesives |

| Modified Solubility | Dibutyl Groups | Processable polymers |

Role in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on the non-covalent interactions between molecules that lead to the formation of larger, organized structures. The functional groups of this compound could direct its participation in self-assembly processes.

The tertiary amine can act as a hydrogen bond acceptor, while the hydrophobic dibutyl chains can engage in van der Waals interactions. These interactions can drive the self-assembly of the molecule into larger aggregates, such as micelles or vesicles, in aqueous environments. Furthermore, the alkyne group offers a site for post-assembly modification via click chemistry, allowing for the stabilization or functionalization of the self-assembled structures. The interplay between the hydrophilic amine headgroup and the hydrophobic alkyl chains is a fundamental principle in the self-assembly of amphiphilic molecules.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity and Mixture Analysis (e.g., GC-MS, LC-MS)

Chromatographic methods coupled with mass spectrometry are indispensable for the separation, identification, and purity assessment of n,n-Dibutylpent-2-yn-1-amine. These techniques are crucial for analyzing the compound in reaction mixtures and for quality control of the synthesized product.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound is separated from a mixture based on its boiling point and interaction with the stationary phase of the GC column, followed by detection and identification by mass spectrometry. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the butyl groups and the propargylic position.

A typical GC-MS method for the analysis of tertiary amines involves using a capillary column with a polar stationary phase. nih.govresearchgate.net For instance, a method for determining fatty alkyl dimethyl tertiary amines utilized a HP-INNOWax capillary column. nih.govresearchgate.net The analysis of volatile amines in pharmaceutical intermediates has been successfully demonstrated using a generic GC-FID method, which can be adapted for MS detection. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile derivatives or when derivatization is not desirable, LC-MS is the technique of choice. researchgate.net Reversed-phase liquid chromatography is commonly employed, where the separation is based on the compound's hydrophobicity. The use of ion-pairing reagents in the mobile phase can enhance the retention and peak shape of amines. nih.gov Electrospray ionization (ESI) is a soft ionization technique often used in LC-MS for the analysis of amines, which typically results in a prominent protonated molecular ion [M+H]+, facilitating molecular weight determination. The analysis of primary aromatic amines by LC-MS/MS has been extensively studied, and similar principles can be applied to tertiary amines. nih.gov

Interactive Table 1: Hypothetical Chromatographic Data for this compound

| Parameter | GC-MS | LC-MS |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | C18 (100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase/Carrier Gas | Helium | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Injection Volume | 1 µL | 5 µL |

| Oven/Column Temperature | 100°C (2 min), then 15°C/min to 280°C | 40°C |

| Retention Time | ~12.5 min | ~5.8 min |

| Mass Spectrometry Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive |

| Key Mass Fragments (m/z) | [M]+, [M-C4H9]+, fragments from C-C cleavage | [M+H]+ |

Development of hyphenated techniques for complex sample analysis

The term "hyphenated techniques" refers to the coupling of a separation method with a spectroscopic detection method, such as GC-MS or LC-MS. nih.gov The development of these techniques has been crucial for analyzing complex mixtures containing compounds like propargylamines. acs.orgacs.orgkcl.ac.ukresearchgate.net Further advancements in hyphenation can lead to more comprehensive sample characterization.

For instance, two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) could provide enhanced separation for complex matrices, resolving co-eluting impurities that might be present in the synthesis of this compound. Similarly, the coupling of ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS), such as Orbitrap or TOF analyzers, would enable highly accurate mass measurements, facilitating the unambiguous identification of the target compound and its byproducts. researchgate.net

Advanced Spectroscopic Methods for in situ Reaction Monitoring

In situ spectroscopic techniques are vital for monitoring the progress of chemical reactions in real-time, providing valuable kinetic and mechanistic information without the need for sample withdrawal. youtube.comnih.govnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy:

In situ FTIR spectroscopy is a powerful tool for monitoring the synthesis of this compound. The disappearance of the characteristic C≡C-H stretching vibration of a terminal alkyne precursor (around 3300 cm⁻¹) and the appearance of the internal alkyne C≡C stretching vibration (around 2200-2260 cm⁻¹) can be tracked over time. researchgate.net Similarly, changes in the C-N stretching vibrations can also be monitored. This allows for the determination of reaction endpoints and the identification of any transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In situ NMR spectroscopy can provide detailed structural information about the reactants, intermediates, and products during the course of a reaction. For the synthesis of this compound, ¹H NMR can be used to monitor the disappearance of the acetylenic proton of the alkyne starting material and the appearance of the signals corresponding to the dibutylamino group and the methyl group adjacent to the triple bond. libretexts.orgdocbrown.inforesearchgate.netkoreascience.kr The chemical shifts of protons on carbons adjacent to the nitrogen atom are typically in the range of 2.3-3.0 ppm. libretexts.org

Interactive Table 2: Hypothetical Spectroscopic Data for In Situ Monitoring of this compound Synthesis

| Spectroscopic Technique | Key Functional Group | Reactant Frequency/Chemical Shift | Product Frequency/Chemical Shift |

| In Situ FTIR | Alkyne C≡C-H Stretch | ~3300 cm⁻¹ | Absent |

| In Situ FTIR | Internal Alkyne C≡C Stretch | Absent | ~2240 cm⁻¹ |

| In Situ ¹H NMR | Acetylenic Proton | ~2.5 ppm | Absent |

| In Situ ¹H NMR | Propargylic CH₃ Protons | Absent | ~1.8 ppm |

| In Situ ¹³C NMR | Alkyne Carbons | ~70, 80 ppm | ~80, 85 ppm |

Quantification in Research Matrices (excluding biological fluids from human trials)

Accurate quantification of this compound in various research matrices, such as reaction mixtures or environmental samples (for research purposes), is essential.

Quantitative Analysis using GC and LC:

Both GC and LC methods, when coupled with appropriate detectors, can be used for quantitative analysis. For GC, a flame ionization detector (FID) is often used for its wide linear range and robustness in quantifying organic compounds, including tertiary amines. nih.govresearchgate.netchromatographyonline.com For LC, a UV detector can be used if the compound possesses a suitable chromophore, or more universally, a mass spectrometer can be used for its high sensitivity and selectivity.

The development of a quantitative method requires the establishment of a calibration curve using standards of known concentration. The method is then validated for its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). For example, a GC method for fatty alkyl dimethyl tertiary amines showed excellent linearity in the range of 0.005-1.0 g/L with correlation coefficients above 0.9996. nih.govresearchgate.net

Internal Standard Method:

To improve the accuracy and precision of quantification, an internal standard is often employed. The internal standard is a compound with similar chemical and physical properties to the analyte but is not present in the sample. It is added at a known concentration to both the calibration standards and the unknown samples to correct for variations in sample preparation and instrument response. For the analysis of this compound, a structurally similar tertiary amine with a different alkyl chain length could serve as a suitable internal standard.

Interactive Table 3: Hypothetical Validation Parameters for a Quantitative GC-FID Method for this compound

| Validation Parameter | Result |

| Linear Range | 1 - 500 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Future Research Directions and Translational Potential

Exploration of Novel Catalytic Transformations

The amine and alkyne functionalities in n,n-Dibutylpent-2-yn-1-amine offer a fertile ground for the exploration of novel catalytic transformations. The development of efficient catalytic methods for the synthesis of propargylamines, such as the A³ (aldehyde, alkyne, amine) coupling reaction, is a testament to their synthetic utility. phytojournal.comuantwerpen.beorganic-chemistry.org Future research could focus on leveraging the inherent reactivity of this compound in catalyst development and application.

One promising direction is the use of this compound as a ligand for transition metal catalysts. The nitrogen atom can coordinate to a metal center, while the alkyne moiety can participate in catalytic cycles or act as a secondary binding site, potentially leading to novel reactivity and selectivity. Furthermore, the development of catalytic reactions that directly functionalize the C-H bonds of the butyl groups or the pentynyl chain would open up new pathways to complex molecular scaffolds. Investigations into enantioselective transformations, perhaps utilizing chiral catalysts, could lead to the synthesis of optically active derivatives with potential applications in asymmetric synthesis and medicinal chemistry. organic-chemistry.orgnih.gov

Design of Advanced Molecular Architectures based on the Amine-Alkyne Motif

The propargylamine (B41283) unit is a valuable building block for the synthesis of a wide array of heterocyclic compounds. researchgate.netacs.orgnih.gov The unique combination of a nucleophilic amine and an electrophilic alkyne in this compound makes it an ideal precursor for constructing complex molecular architectures.